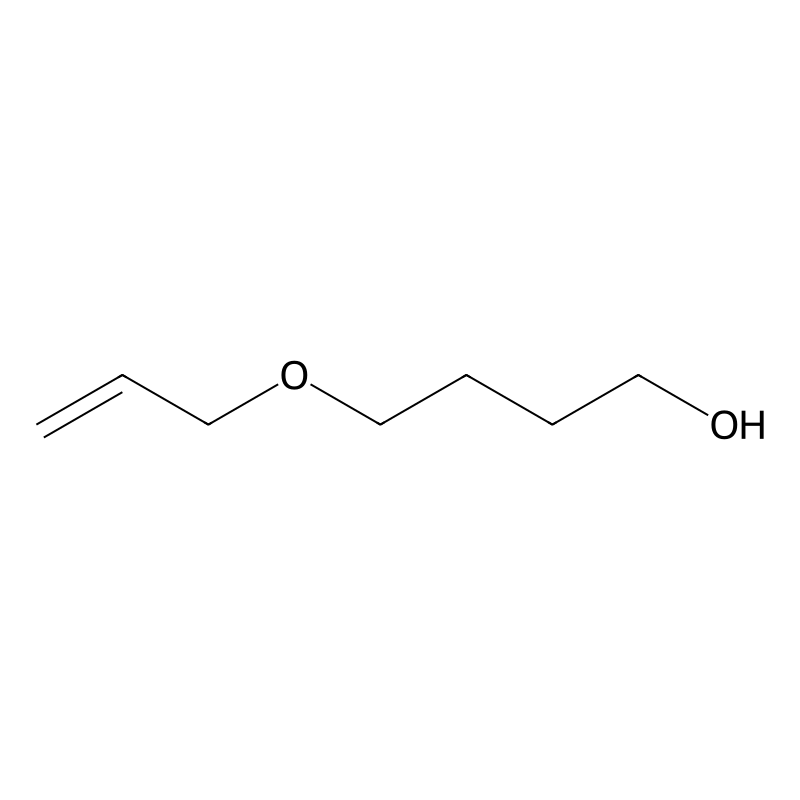

4-Allyloxy-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While not directly related to 4-Allyloxy-1-butanol itself, research is being conducted on other four-carbon alcohols with similar structures, such as 4-amino-1-butanol. This research focuses on developing methods for microbial production of these compounds for various applications, including:

4-Allyloxy-1-butanol is an organic compound with the molecular formula C₇H₁₄O₂. It is characterized by the presence of an allyloxy group attached to a butanol backbone. This compound is notable for its potential applications in various chemical processes and as a building block in organic synthesis. The structure of 4-allyloxy-1-butanol includes a butanol moiety, which is a primary alcohol, and an allyl group, which contributes to its reactivity and versatility in

- Esterification: It can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it may lose water to form alkenes.

- Nucleophilic Substitution: The hydroxyl group can be substituted by halides or other nucleophiles, typically through SN1 or SN2 mechanisms depending on the reaction conditions.

For example, when treated with hydrogen iodide, 4-allyloxy-1-butanol can yield butyl iodide through a substitution reaction .

Several methods can be employed to synthesize 4-allyloxy-1-butanol:

- Allylation of 1-butanol: This method involves the reaction of 1-butanol with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

- Etherification: The reaction of butanol with allyl alcohol under acidic conditions can lead to ether formation.

- Wittig Reaction: The compound can also be synthesized through a Wittig reaction involving appropriate phosphonium salts and aldehydes or ketones .

4-Allyloxy-1-butanol has potential applications in:

- Organic Synthesis: As a versatile intermediate for synthesizing more complex organic molecules.

- Chemical Industry: It may serve as a solvent or as part of formulations in various chemical processes.

- Pharmaceuticals: Given its structural properties, it could be explored for use in drug development.

Several compounds share structural similarities with 4-allyloxy-1-butanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Butanol | Primary alcohol | Simple alcohol with no allyl group |

| Allyl Alcohol | Contains an allyl group | More reactive due to the double bond |

| Butyl Allyl Ether | Ether derived from butanol and allyl alcohol | Similar functionality but different reactivity |

| 3-Allyloxypropan-1-ol | Contains an allyloxy group on propanol | Shorter carbon chain compared to butanol |

4-Allyloxy-1-butanol stands out due to its unique combination of both an alcohol and an allyloxy functional group, which may confer distinct reactivity patterns compared to other similar compounds.

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant